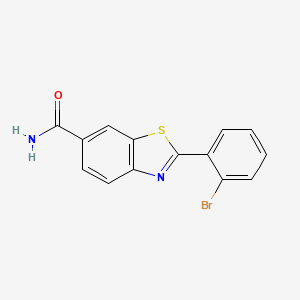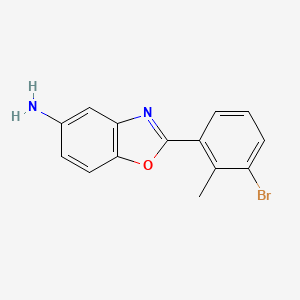
4Chloro3TrifluoromethoxyphenylboornicAcid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-Trifluoromethoxyphenylboronic Acid is an organoboron compound with the molecular formula C7H5BClF3O2. It is a white to pale yellow crystalline powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid typically involves the reaction of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid with boron reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
化学反应分析
Types of Reactions: 4-Chloro-3-Trifluoromethoxyphenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Aryl amines or aryl thiols.
科学研究应用
4-Chloro-3-Trifluoromethoxyphenylboronic Acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Used in the development of biologically active molecules and probes for studying biological processes.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 4-Chloro-3-Trifluoromethoxyphenylboronic Acid primarily involves its role as a boronic acid in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the substrates used.
相似化合物的比较
4-Chloro-3-Trifluoromethoxyphenylboronic Acid can be compared with other boronic acids and derivatives, such as:
- Phenylboronic Acid
- Methylboronic Acid
- Ethylboronic Acid
- Propylboronic Acid
- Cyclopentylboronic Acid
Uniqueness: The presence of the trifluoromethoxy group in 4-Chloro-3-Trifluoromethoxyphenylboronic Acid imparts unique electronic properties, making it more reactive in certain cross-coupling reactions compared to other boronic acids. This functional group also enhances the compound’s stability and solubility in organic solvents .
属性
CAS 编号 |
176976-42-2 |
|---|---|
分子式 |
C14H25NO11 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





